コ لپロン

概要

説明

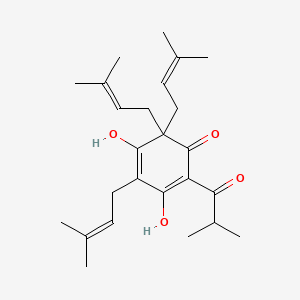

コハクロンは、ホップ(Humulus lupulus)に主に含まれる天然物です。苦味酸類に属し、ビールの苦味の特徴に貢献しています。 ホップ中の含有量は比較的低いですが、コハクロンはビールの甘さをバランスさせ、風味を高め、心地よい口当たりを提供する上で重要な役割を果たします .

科学的研究の応用

Colupulone’s applications extend beyond beer brewing:

Chemistry: Researchers study colupulone’s structure-activity relationships and its impact on biological systems.

Biology: Investigations explore its interactions with nuclear receptors and cellular pathways.

作用機序

コハクロンは、プレグナンXレセプター(PXR)を活性化します。PXRは、薬物の代謝と輸送を調節します。コハクロンはPXRに結合することで、薬物代謝酵素とトランスポーターの発現に影響を与え、薬物の分布と相互作用に影響を与えます。

6. 類似の化合物との比較

コハクロンは、アドルプルロン、ルプルロン、プレルプルロンなど、ホップに含まれる他のベータ酸と類似性を共有しています。その独特の性質は、これらの化合物から区別されます。

生化学分析

Biochemical Properties

Colupulone plays a pivotal role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with the pregnane X receptor, where it acts as an activator. This interaction is stabilized by both Van der Waals and hydrogen bonding contacts . Additionally, colupulone induces hepatic cytochrome P450 isoform 3A activity in mice, highlighting its role in modulating enzyme activity .

Cellular Effects

Colupulone exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, colupulone decreases serum glucose levels in non-diabetic mice while increasing serum glucose levels in diabetic mice . This dual effect underscores its complex role in cellular metabolism and gene expression regulation.

Molecular Mechanism

The molecular mechanism of colupulone involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Colupulone binds to the ligand-binding domain of the pregnane X receptor, activating it and leading to the transcriptional regulation of genes involved in drug metabolism and excretion . This activation is facilitated by the structural conformation of colupulone, which allows it to interact effectively with the receptor.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of colupulone change over time. Colupulone has been shown to be stable under various conditions, maintaining its biological activity for extended periods. Its long-term effects on cellular function can vary. For example, prolonged exposure to colupulone can lead to sustained activation of the pregnane X receptor, resulting in continuous modulation of gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of colupulone vary with different dosages in animal models. At lower doses, colupulone can induce beneficial effects such as the activation of hepatic cytochrome P450 isoform 3A and modulation of glucose levels . At higher doses, colupulone may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

Colupulone is involved in several metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. One of the key pathways involves the induction of hepatic cytochrome P450 isoform 3A activity, which plays a crucial role in drug metabolism . This interaction underscores the importance of colupulone in regulating metabolic processes and maintaining cellular homeostasis.

Transport and Distribution

Colupulone is transported and distributed within cells and tissues through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments, where it exerts its biological effects . The transport and distribution of colupulone are critical for its therapeutic efficacy and safety.

Subcellular Localization

The subcellular localization of colupulone is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Colupulone’s activity and function are closely linked to its localization within the cell, as it needs to be in proximity to its target biomolecules to exert its effects . Understanding the subcellular localization of colupulone is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

準備方法

合成経路と反応条件: コハクロンの合成は、ホップ抽出物を原料とし、いくつかの段階を経て行われます。合成経路は異なり得ますが、一般的なプロセスには、フロログルシノール誘導体のプレニル化が含まれます。反応条件は通常、酵素的または化学的なプレニル化反応を含みます。詳細なプロトコルは機密情報であり、産業慣行によって異なる場合があります。

工業生産方法: コハクロンは主にビール生産中のホップコーンから得られます。醸造者は、溶媒抽出または超臨界流体抽出を含むさまざまな方法を使用して、コハクロンを抽出します。正確な工業生産方法は、醸造業界では厳重に守られた秘密です。

化学反応の分析

コハクロンは、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応で使用される一般的な試薬や条件は、広く文書化されていません。 研究者らは、コハクロンがプレグナンXレセプター(PXR)の活性化を特定しました。PXRは、P-糖タンパク質(P-gp)の発現を制御する核レセプターです . さらに、コハクロンの食餌投与は、マウスの肝臓のシトクロムP450(CYP)アイソフォーム3A活性を影響します .

4. 科学研究への応用

コハクロンの用途は、ビール醸造を超えています。

医学: マウスにおける血糖値への影響は、糖尿病管理のための潜在的な治療的用途を示唆しています.

化学: 研究者は、コハクロンの構造-活性関係とその生物系への影響を研究しています。

生物学: 核レセプターや細胞経路との相互作用を調査しています。

類似化合物との比較

Colupulone shares similarities with other beta acids found in hops, such as adlupulone, lupulone, and prelupulone. its unique properties distinguish it from these compounds.

特性

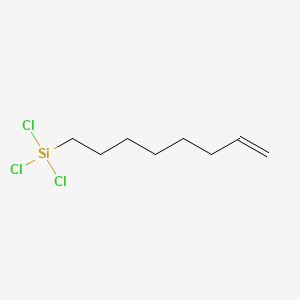

IUPAC Name |

3,5-dihydroxy-4,6,6-tris(3-methylbut-2-enyl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O4/c1-15(2)9-10-19-22(27)20(21(26)18(7)8)24(29)25(23(19)28,13-11-16(3)4)14-12-17(5)6/h9,11-12,18,27-28H,10,13-14H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNCDMWKTFLUPHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)CC=C(C)C)O)CC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80963664 | |

| Record name | 3,5-Dihydroxy-4,6,6-tris(3-methylbut-2-en-1-yl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

468-27-9 | |

| Record name | Colupulone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000468279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dihydroxy-4,6,6-tris(3-methylbut-2-en-1-yl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COLUPULONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BA8R555DNZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

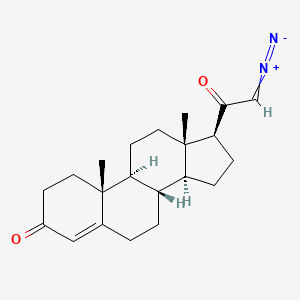

![23,24-dihydroxy-5-methoxy-12,12-dimethyl-9-(2-methylprop-1-enyl)-10,11-dioxa-8,15,21-triazahexacyclo[12.10.1.02,7.08,25.015,23.017,21]pentacosa-1(25),2(7),3,5-tetraene-16,22-dione](/img/structure/B1215959.png)